Cas no 29676-72-0 ((4-Chloro-thiazol-2-yl)acetic acid)

(4-Chloro-thiazol-2-yl)acetic acid is a versatile heterocyclic compound featuring a thiazole ring substituted with a chloro group at the 4-position and an acetic acid moiety at the 2-position. This structure imparts reactivity suitable for further functionalization, making it valuable in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the carboxylic acid allows for conjugation or derivatization via esterification or amidation. Its stability under standard conditions and compatibility with common organic solvents facilitate handling in synthetic workflows. The compound is particularly useful as a building block for bioactive molecules, including potential antimicrobial or anti-inflammatory agents, owing to the thiazole core's prevalence in medicinal chemistry.
(4-Chloro-thiazol-2-yl)acetic acid structure
29676-72-0 structure
Product Name:(4-Chloro-thiazol-2-yl)acetic acid
CAS No:29676-72-0
MF:C5H4ClNO2S
MW:177.608758926392
CID:3163285
Update Time:2025-10-24

(4-Chloro-thiazol-2-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (4-Chloro-thiazol-2-yl)acetic acid
    • 2-(4-chloro-1,3-thiazol-2-yl)acetic acid
    • 2-(2-Chlorothiazol-4-yl)acetic acid
    • 2-(2-chloro-1,3-thiazole-4-yl)acetic acid
    • 4-Thiazoleacetic acid, 2-chloro-
    • Inchi: 1S/C5H4ClNO2S/c6-5-7-3(2-10-5)1-4(8)9/h2H,1H2,(H,8,9)
    • InChI Key: KSRZZXCVCLLRHR-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(O)=O)N=C1Cl

Experimental Properties

  • Density: 1.6±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 333.9±22.0 °C at 760 mmHg
  • Flash Point: 155.7±22.3 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C
  • pka: 3.72±0.10(Predicted)

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Additional information on (4-Chloro-thiazol-2-yl)acetic acid

(4-Chloro-thiazol-2-yl)acetic acid and Its Significance in Modern Chemical Biology

(4-Chloro-thiazol-2-yl)acetic acid (CAS No. 29676-72-0) is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural properties and potential biological activities. This compound belongs to the thiazole derivatives, a class of molecules known for their broad spectrum of pharmacological effects. The presence of a chloro substituent at the 4-position and an acetic acid moiety at the 2-position enhances its reactivity and makes it a valuable scaffold for drug discovery and molecular research.

The structural framework of (4-Chloro-thiazol-2-yl)acetic acid consists of a five-membered ring containing sulfur and nitrogen atoms, which is a characteristic feature of thiazole derivatives. This core structure is highly conducive to interactions with biological targets, making it an attractive candidate for developing novel therapeutic agents. The chloro group at the 4-position introduces electrophilicity, which can be exploited in various chemical reactions, while the acetic acid group provides a site for further functionalization, enabling the synthesis of more complex derivatives.

In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated efficacy in various biological assays. (4-Chloro-thiazol-2-yl)acetic acid has been studied for its potential role in modulating inflammatory pathways, particularly in conditions such as arthritis and autoimmune diseases. Preliminary studies have shown that this compound can interact with specific enzymes and receptors involved in inflammation, suggesting its therapeutic potential. Additionally, its ability to cross the blood-brain barrier has opened up possibilities for treating neurodegenerative disorders.

The compound's utility extends beyond inflammation modulation. Researchers have explored its antimicrobial properties, finding that it exhibits activity against a range of bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed. The chloro substituent plays a crucial role in these interactions by enhancing binding affinity to microbial targets.

Moreover, (4-Chloro-thiazol-2-yl)acetic acid has been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and inhibiting key signaling pathways. The acetic acid moiety facilitates further derivatization, allowing researchers to fine-tune the compound's potency and selectivity against different cancer types. This adaptability makes it a promising candidate for developing targeted cancer therapies.

The synthesis of (4-Chloro-thiazol-2-yl)acetic acid involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. One common approach involves the condensation of thioamides with chloroacetyl chlorides, followed by cyclization under controlled conditions. Advances in catalytic methods have further optimized these processes, making the synthesis more efficient and scalable. These improvements are crucial for translating laboratory findings into clinical applications.

The pharmacokinetic profile of (4-Chloro-thiazol-2-yl)acetic acid is another area of active investigation. Researchers are focusing on enhancing its bioavailability and reducing potential side effects through structural modifications. For instance, incorporating hydrophilic groups or prodrugs can improve solubility and metabolic stability. These efforts are essential for ensuring that the compound reaches its target sites effectively and remains active long enough to exert its desired effects.

In conclusion, (4-Chloro-thiazol-2-yl)acetic acid (CAS No. 29676-72-0) is a multifaceted compound with significant potential in chemical biology and drug discovery. Its unique structural features make it suitable for targeting various biological pathways, including inflammation, antimicrobial infections, and cancer. Ongoing research continues to uncover new applications and improve synthetic methodologies, positioning this compound as a cornerstone in the development of next-generation therapeutics.

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